5-bromo-7-fluoro-1H-indazole-3-carboxylic acid

Description

Systematic Nomenclature and Structural Identification

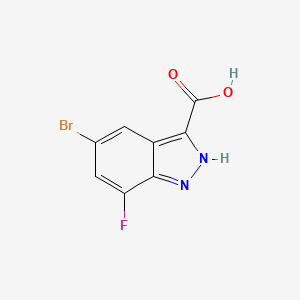

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1360953-31-6) is a halogen-substituted indazole derivative with systematic nomenclature reflecting its substitution pattern. The indazole core consists of a bicyclic structure fusing a benzene and pyrazole ring, numbered such that the pyrazole nitrogen atoms occupy positions 1 and 2. Substituents are assigned positions based on this numbering:

- Bromo at position 5

- Fluoro at position 7

- Carboxylic acid at position 3

The molecular formula is $$ \text{C}8\text{H}4\text{BrFN}2\text{O}2 $$, with a molecular weight of 259.03 g/mol. The SMILES notation $$ \text{O=C(C1=NNC2=C1C=C(F)C=C2Br)O} $$ clarifies the connectivity, highlighting the carboxylic acid group at C3 and halogens at C5 and C7.

Table 1: Key Structural and Physicochemical Properties

The planar indazole scaffold facilitates π-π stacking interactions, while the carboxylic acid enables hydrogen bonding, critical for biological interactions.

Historical Context of Indazole Carboxylic Acid Derivatives

Indazole derivatives emerged as pharmacologically significant scaffolds in the late 20th century. Early studies focused on simple indazole structures, such as benzydamine, a nonsteroidal anti-inflammatory drug. The introduction of carboxylic acid groups at position 3 marked a turning point, enhancing solubility and enabling salt formation for improved bioavailability.

Tolnidamine, an indazole-carboxylic acid derivative, demonstrated antispermatogenic activity in the 1980s, highlighting the scaffold's potential for modulating cellular pathways. By the 2000s, fluorinated and brominated analogs gained traction for their metabolic stability and electronic effects. The specific compound this compound was first reported in patent literature as a kinase inhibitor intermediate, reflecting its role in targeted drug development.

Positional Isomerism in Halogen-Substituted Indazoles

Positional isomerism profoundly influences the physicochemical and biological properties of halogenated indazoles. Variations in halogen and carboxylic acid positions alter electronic distribution, solubility, and target affinity:

Table 2: Comparative Analysis of Halogen-Substituted Indazole Carboxylic Acids

For instance, fluorine at position 7 (as in 7-fluoro-1H-indazole-3-carboxylic acid) improves metabolic stability compared to non-fluorinated analogs. Conversely, bromine at position 5 in this compound enhances steric bulk, favoring interactions with hydrophobic enzyme pockets. Isomers like 4-fluoro-1H-indazole-3-carboxylic acid exhibit reduced planarity, diminishing π-π stacking efficiency.

Properties

IUPAC Name |

5-bromo-7-fluoro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-4-6(5(10)2-3)11-12-7(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGLBMDEYPVQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of indazole derivatives. For example, the reaction of 5-bromoindazole with a fluorinating agent under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid has been investigated for its anticancer properties. Research indicates that derivatives of indazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7) with an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to traditional treatments .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing further proliferation of cancer cells.

Enzyme Inhibition

Protein Kinase Inhibitors

Research has demonstrated that this compound can serve as a protein kinase inhibitor. It interacts with various kinases essential for regulating cell cycle progression. For instance, derivatives synthesized from this compound have shown excellent inhibition of PARP enzymes, with an IC50 value of 4 nM. This suggests a potential role in targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This could lead to the development of new antimicrobial agents based on its structure .

Material Science Applications

Due to its unique chemical structure, this compound is being explored for applications in material science. It shows potential in the creation of novel materials, including polymers and coatings, which could have implications in various industrial sectors .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatography and other techniques, aiding in the accurate quantification of similar compounds within complex mixtures. Its stability and distinct properties make it suitable for use as a reference material .

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | Breast Cancer (MCF-7) | ~1.30 µM | Induces apoptosis and cell cycle arrest |

| Protein Kinase Inhibition | PARP Enzyme | 4 nM | Significant inhibition observed |

| Antimicrobial | Staphylococcus aureus | - | Potential activity against various pathogens |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| This compound | Bromine at position 5; Fluorine at position 7 | Anticancer agent; Enzyme inhibitor |

| 5-Bromo-1H-indazole-3-carboxylic acid | Bromine at position 5 | Intermediate in pharmaceutical synthesis |

| Indazole Derivative X | Varies | Antimicrobial properties |

Case Study: Anticancer Activity

In a study evaluating the effects of this compound on MCF-7 breast cancer cells:

- Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating strong antiproliferative activity.

- Mechanism : The study revealed that the compound induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for cell cycle regulation.

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains:

- Results : Initial findings suggest effective inhibition against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole Family

5-Chloro-1H-indazole-3-carboxylic Acid

- CAS : 129295-32-5

- Molecular Formula : C₈H₅ClN₂O₂

- Key Differences: Chlorine replaces bromine at position 3.

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride

- CAS: Not explicitly listed (synthesized in ).

- Molecular Formula : C₁₄H₁₀N₂O₂·HCl

- Key Differences :

4-Bromo-7-fluoro-1H-indazole

- CAS: Not explicitly listed ().

- Molecular Formula : C₇H₄BrFN₂

- Key Differences :

Heterocyclic Analogues Outside the Indazole Class

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

- CAS: Not explicitly listed ().

- Molecular Formula : C₁₅H₁₁BrClFN₂O₂

- Key Differences: Benzimidazole core (vs. indazole), with an additional nitrogen atom in the heterocycle. Carboxylic acid at position 6 (vs. 3 in the target compound), altering spatial interactions in enzyme-binding pockets .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- CAS : 16381-48-9

- Molecular Formula: C₁₀H₈ClNO₂

- Key Differences :

- Indole core (vs. indazole), with a single nitrogen in the five-membered ring.

- Methyl group at position 3 increases lipophilicity.

- Chlorine at position 7 (vs. fluorine in the target compound) may reduce metabolic stability due to stronger electron-withdrawing effects .

Biological Activity

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique halogen substituents. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C8H4BrFN2O2

- Molecular Weight : 259.03 g/mol

- CAS Number : 1360953-31-6

Target of Action

This compound primarily targets various kinases, including checkpoint kinases (CHK1 and CHK2), which are crucial in regulating the cell cycle and apoptosis. These interactions can lead to significant alterations in cellular processes.

Mode of Action

The compound interacts with its biological targets through binding, which modulates kinase activity, influencing pathways related to cell proliferation and apoptosis. This mechanism is pivotal in its potential application as an anticancer agent.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

- Cell Cycle Regulation : By inhibiting checkpoint kinases, it can prevent cancer cell proliferation.

- Apoptosis : Modulation of apoptotic pathways may enhance the efficacy of cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its predicted boiling point is approximately 4889±400 °C, with a density of 2.023±0.006 g/cm³. This profile indicates potential for effective bioavailability in therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumorigenesis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SNU16 | 77.4 ± 6.2 | |

| KG1 | 25.3 ± 4.6 | |

| H1975 (EGFR mutant) | 5.3 | |

| WM3629 (melanoma) | 38.6 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

-

Inhibition of FGFR Kinases

A study highlighted that indazole derivatives, including this compound, showed potent inhibition against fibroblast growth factor receptors (FGFR). The IC50 values for FGFR1 were reported as low as 4.1 nM, indicating strong enzymatic activity . -

Antitumor Activity in NSCLC

Another research effort focused on non-small cell lung cancer (NSCLC), demonstrating that the compound effectively inhibited EGFR T790M mutations with IC50 values around 5.3 nM, showcasing its potential as a targeted therapy for resistant cancer types .

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves halogenation and carboxylation steps. For example, derivatives like 5-bromo-7-fluoro-1H-indole-2-carboxylic acid are synthesized via amidation or ester hydrolysis using reagents such as cyanomethyl groups or methyl/phenyl substituents (e.g., Step 63-1 in ). A common approach includes:

Halogenation: Bromination at the 5-position using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.

Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., ethyl esters) using acidic or basic conditions.

Fluorination: Fluorine substitution at the 7-position using fluorinating agents like Selectfluor® or DAST.

Key intermediates should be characterized via LC/MS (e.g., m/z 386 [M+H]⁺ as in ) and monitored for purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural elucidation relies on:

- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL for refinement, as noted in ) to confirm the indazole core and substituent positions .

- Spectroscopy:

- Elemental Analysis: Confirmation of Br/F content via combustion analysis or XPS.

Advanced: What strategies optimize the solubility of this compound for in vitro assays?

Methodological Answer:

Solubility challenges arise from the hydrophobic indazole core and halogen substituents. Strategies include:

Salt Formation: Use sodium or potassium salts of the carboxylic acid group.

Co-Solvents: Employ DMSO-water mixtures (e.g., 10% DMSO) while ensuring biocompatibility.

Derivatization: Synthesize methyl esters (e.g., ethyl 5-bromo-1H-indazole-3-carboxylate, ) for transient solubility, followed by in situ hydrolysis .

Nanoformulation: Encapsulation in liposomes or cyclodextrins to enhance bioavailability.

Monitor solubility via dynamic light scattering (DLS) or HPLC-UV .

Advanced: How can computational methods predict reactivity in halogenated indazole derivatives?

Methodological Answer:

Computational tools aid in:

- Density Functional Theory (DFT): Modeling electrophilic aromatic substitution to predict bromo/fluoro regioselectivity.

- Molecular Dynamics (MD): Simulating solvent interactions (e.g., ’s 3D simulations of similar compounds) to assess stability .

- Docking Studies: Predicting binding affinities for target proteins (e.g., kinases or enzymes), leveraging the indazole scaffold’s planar structure.

Software like Gaussian, AutoDock, or Schrödinger Suite is recommended. Validate predictions with experimental kinetic studies .

Advanced: How to address contradictions in spectral data for halogenated indazole analogs?

Methodological Answer:

Contradictions (e.g., NMR peak splitting vs. computational predictions) require:

SHELX Refinement: Re-analyze crystallographic data to confirm substituent positions ( ) .

Isotopic Labeling: Use ¹⁹F NMR or ²H-labeled analogs to resolve signal overlap.

Comparative Analysis: Cross-reference with structurally validated analogs (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole, ) .

Advanced Spectroscopy: 2D NMR (COSY, NOESY) to assign coupling constants and spatial proximities.

Advanced: What are the challenges in synthesizing this compound derivatives for medicinal chemistry?

Methodological Answer:

Key challenges include:

- Regioselectivity: Competing bromination/fluorination at adjacent positions (e.g., 5 vs. 6 or 7 vs. 4).

- Acid Sensitivity: Carboxylic acid group may decompose under harsh conditions (e.g., high heat or strong acids).

- Purification: Separate isomers via preparative HPLC or column chromatography (silica gel, eluent: EtOAc/hexane).

- Functionalization: Introduce substituents (e.g., amides in ) without disrupting the indazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.